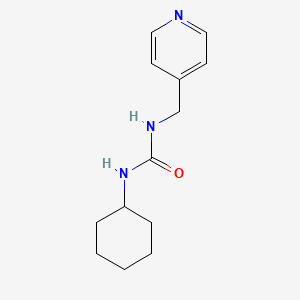

1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFSYZCLGWVEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyl 3 Pyridin 4 Ylmethyl Urea and Analogues

Established Synthetic Pathways for Urea (B33335) Formation

Traditional methods for the synthesis of unsymmetrical ureas like 1-cyclohexyl-3-(pyridin-4-ylmethyl)urea have been well-documented and are widely employed in both academic and industrial settings. These pathways typically involve the reaction of an amine with a suitable carbonyl-containing reagent.

Carbamoylation Strategies

Carbamoylation represents a direct approach to urea synthesis, involving the reaction of an amine with a carbamoylating agent. In the context of synthesizing this compound, this would typically involve the reaction of 4-(aminomethyl)pyridine (B121137) with a cyclohexylcarbamoyl donor. One common carbamoylating agent is a carbamoyl (B1232498) chloride. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the formation of the urea and elimination of hydrogen chloride, which is typically scavenged by a base.

Another versatile carbamoylation approach utilizes carbonyldiimidazole (CDI). In this method, an amine is first reacted with CDI to form a carbamoyl-imidazole intermediate. This intermediate is then treated with a second amine to furnish the unsymmetrical urea. organic-chemistry.org This one-pot procedure is often favored due to the mild reaction conditions and the avoidance of handling highly reactive and toxic reagents like phosgene (B1210022). organic-chemistry.org

Indium triflate has also been shown to catalyze the carbamoylation of amines using urea as the carbonyl source, providing an eco-friendly alternative. organic-chemistry.org

| Reactant 1 | Reactant 2 | Carbamoylating Agent/Catalyst | Product | Key Features |

| Cyclohexylamine (B46788) | 4-(aminomethyl)pyridine | Carbamoyl chloride + Base | This compound | Direct, often high yielding. |

| Cyclohexylamine or 4-(aminomethyl)pyridine | 1,1'-Carbonyldiimidazole (B1668759) (CDI) | None | This compound | Mild conditions, one-pot procedure. organic-chemistry.org |

| Cyclohexylamine | 4-(aminomethyl)pyridine | Urea / Indium Triflate | This compound | Eco-friendly carbonyl source. organic-chemistry.org |

Isocyanate-Amine Coupling Reactions

The most common and straightforward method for the synthesis of unsymmetrical ureas is the coupling reaction between an isocyanate and an amine. For the preparation of this compound, this involves the reaction of cyclohexyl isocyanate with 4-(aminomethyl)pyridine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the urea linkage in a single, high-yielding step. This reaction is typically exothermic and proceeds readily at room temperature in a variety of aprotic solvents such as dichloromethane, tetrahydrofuran, or acetone. orgsyn.orgmdpi.com

A representative procedure for a similar compound, 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea, involves the dropwise addition of 3-(aminomethyl)pyridine (B1677787) to a solution of p-nitrophenyl isocyanate in toluene (B28343) at room temperature. The reaction results in a thick suspension, and after stirring, the product is isolated by filtration in high yield. uva.nl A similar protocol can be envisioned for the synthesis of the target compound.

| Isocyanate | Amine | Solvent | Temperature | Yield | Reference |

| Cyclohexyl isocyanate | 4-(aminomethyl)pyridine | Dichloromethane | Room Temperature | High (expected) | orgsyn.orgmdpi.com |

| p-Nitrophenyl isocyanate | 3-(aminomethyl)pyridine | Toluene | Room Temperature (exotherm to 40°C) | 98% | uva.nl |

The synthesis of the requisite isocyanates can be achieved through various methods, including the use of phosgene or its safer alternatives like triphosgene. google.com More environmentally friendly methods involve the reaction of amines with carbon dioxide in the presence of a dehydrating agent. google.com

Synthesis via Activated Carbamates

Unsymmetrical ureas can also be synthesized through the reaction of an amine with an activated carbamate (B1207046). Activated carbamates, such as N-alkyl carbamoylimidazoles or those derived from phenols (e.g., p-nitrophenyl carbamates), serve as effective isocyanate surrogates. nih.govacs.org

The synthesis involves two main steps: first, the preparation of the activated carbamate from an amine and a suitable carbonyl source (e.g., carbonyldiimidazole, p-nitrophenyl chloroformate), and second, the reaction of the activated carbamate with a different amine to form the desired unsymmetrical urea. nih.govacs.org For instance, cyclohexylamine can be reacted with 1,1'-carbonyldiimidazole to form N-cyclohexyl carbamoylimidazole. This stable intermediate can then be reacted with 4-(aminomethyl)pyridine to yield this compound. This method offers a safer alternative to the direct use of isocyanates. nih.gov Zirconium(IV)-catalyzed exchange processes of carbamates with amines under microwave irradiation have also been developed for the efficient synthesis of ureas. organic-chemistry.org

| Activated Carbamate Precursor | Amine | Activating Agent | Product | Key Features |

| Cyclohexylamine | 4-(aminomethyl)pyridine | 1,1'-Carbonyldiimidazole (CDI) | This compound | Stable, isolable intermediate; safer than isocyanates. nih.gov |

| Cyclohexylamine | 4-(aminomethyl)pyridine | p-Nitrophenyl chloroformate | This compound | Activated carbamate as an isocyanate surrogate. acs.org |

| Dialkyl carbamate | 4-(aminomethyl)pyridine | Zr(Ot-Bu)4 / MeHYQ (microwave) | This compound | Rapid and high-yielding under microwave conditions. organic-chemistry.org |

Unsymmetrical Urea Synthesis through Amide-Amine Coupling

More recent developments in urea synthesis include methods that avoid the use of isocyanates altogether. One such approach is the direct coupling of amides and amines. This transformation can be mediated by various reagents. For example, hypervalent iodine reagents such as PhI(OAc)2 can facilitate the Hofmann rearrangement of a primary amide to an in situ generated isocyanate, which then reacts with an amine to form the unsymmetrical urea. This metal-free approach proceeds under mild conditions.

Another strategy involves the direct synthesis of amides from carboxylic acids and urea, which can then potentially be further elaborated. Catalysts like Mg(NO3)2 or imidazole (B134444) can be used for the direct synthesis of primary and secondary amides from carboxylic acids using urea as the nitrogen source. google.com While this is primarily for amide synthesis, it highlights the utility of urea as a synthon in C-N bond formation.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. Isocyanide-based multicomponent reactions (IMCRs) are particularly relevant for the synthesis of peptidomimetics and urea derivatives. beilstein-journals.orgresearchgate.net

Isocyanide-Based Multicomponent Reactions (IMCRs) in Peptidomimetic Synthesis

IMCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and have been extensively used in the synthesis of peptide-like structures. beilstein-journals.orgmdpi.comwikipedia.org

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org The reaction is typically performed in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.org By carefully selecting the four components, a diverse library of compounds can be synthesized. To synthesize a urea derivative related to this compound, one could envision a modified Ugi reaction where one of the components contains a pre-formed urea or carbamate moiety, or where a subsequent transformation of the Ugi product yields the desired urea. For instance, using 4-formylpyridine as the aldehyde, cyclohexylamine as the amine, a suitable carboxylic acid, and an isocyanide could lead to a product that can be further modified.

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. mdpi.comwikipedia.org This reaction is generally favored in aprotic solvents. While the direct product is not a urea, the functional groups present in the Passerini adduct offer handles for further chemical transformations to introduce the urea moiety.

| Reaction | Components | Product Type | Relevance to Target Compound |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Can be used to build complex scaffolds that could be precursors to the target urea derivative. wikipedia.orgorganic-chemistry.org |

| Passerini-3CR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | The product contains functional groups that can be further manipulated to form a urea linkage. mdpi.comwikipedia.org |

Palladium-Catalyzed Carbonylation in Urea Derivative Formation

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of ureas, offering an efficient alternative to traditional methods that often require hazardous reagents like phosgene. rsc.org This methodology can be applied to the synthesis of unsymmetrical ureas such as this compound. The general approach involves the oxidative carbonylation of amines, where a primary amine (like cyclohexylamine) and another amine (like 4-(aminomethyl)pyridine) react with carbon monoxide in the presence of a palladium catalyst. nih.govacs.org

Key features of this method include the use of a palladium(II) catalyst, often in conjunction with an oxidant, to facilitate the coupling of amines with carbon monoxide. mdpi.com The reactions are typically carried out under a pressure of carbon monoxide and air. nih.govacs.org The efficiency of the catalytic system can be high, making it an attractive route for synthesizing pharmacologically relevant ureas. nih.govacs.org For instance, the synthesis of a potent antagonist of the neuropeptide Y5 receptor, which is a complex urea derivative, has been successfully achieved using this methodology. nih.govacs.org

| Catalyst System | Reactants | Conditions | Product Type | Reference |

| PdI2 / KI | Primary Amines, CO, Air | 90-100 °C, DME | Symmetrically disubstituted ureas | nih.govacs.org |

| Pd(OAc)2 / Cu(OAc)2 | Amines, Mo(CO)6 | 95 °C, 1,4-dioxane | 11C-Labelled ureas | mdpi.com |

Derivatization and Functionalization Strategies

Once the core structure of this compound is synthesized, it can be further modified to explore structure-activity relationships. Various functionalization strategies can be employed to alter the compound's properties.

Late-stage functionalization (LSF) is a strategy to modify complex molecules, such as drug candidates, in the final steps of a synthetic sequence. wikipedia.orgnyu.edu This approach is highly valuable as it allows for the rapid generation of analogues from a common advanced intermediate. For a molecule like this compound, LSF can target either the cyclohexyl ring, the urea linkage, or the pyridine (B92270) ring.

Given the presence of the pyridine ring, C-H functionalization is a particularly attractive LSF strategy. researchgate.net Recent advancements have enabled regioselective C-H functionalization of pyridines, which can be challenging due to the electron-deficient nature of the ring. researchgate.netresearchgate.net These methods can introduce a variety of substituents onto the pyridine ring, providing access to a diverse set of derivatives.

The urea moiety and the pyridine ring in this compound can participate in cycloaddition reactions to form more complex heterocyclic systems. numberanalytics.comtandfonline.com For instance, 1,3-dipolar cycloadditions can be employed to construct five-membered heterocyclic rings. numberanalytics.com While specific examples involving this compound are not detailed in the literature, the general principles of cycloaddition reactions suggest that the pyridine nitrogen or the urea nitrogens could be involved in forming new ring systems. rsc.org These reactions are valuable for building molecular complexity in a single step. numberanalytics.com

| Cycloaddition Type | Reactants | Product |

| [4+2] Cycloaddition | Diene + Dienophile | Six-membered ring |

| [3+2] Cycloaddition | 1,3-Dipole + Dipolarophile | Five-membered ring |

The nitrogen atoms of the urea moiety in this compound are potential sites for alkylation and acylation reactions. These reactions would introduce new substituents on the urea, altering its electronic and steric properties. The pyridine nitrogen can also undergo alkylation to form pyridinium (B92312) salts. quimicaorganica.org

Friedel-Crafts acylation, while typically associated with aromatic rings, can be adapted for N-acylation. organicchemistrytutor.comyoutube.com The choice of reagents and conditions would be critical to control the site of reaction and avoid over-alkylation or acylation.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. rsc.orgwikipedia.orglibretexts.org This reaction can be applied to derivatives of this compound where a halogen atom has been introduced on the pyridine ring. By coupling a halogenated pyridine-containing urea with a boronic acid or ester, a wide range of aryl or heteroaryl substituents can be introduced. nih.govcapes.gov.br

The palladium-catalyzed Suzuki coupling is known for its high functional group tolerance, making it suitable for complex molecules. researchgate.netnih.gov This strategy has been successfully used to synthesize 6-aryl-2,4-diaminopyrimidines from their chloro-substituted precursors. researchgate.net A similar approach could be envisioned for the derivatization of a halogenated analogue of this compound.

| Catalyst | Reactants | Base | Solvent | Product |

| Palladium complex | Organohalide, Boronic acid | Various | Various | Cross-coupled product |

Reaction Mechanisms of Urea Synthesis and Derivatization

The synthesis of ureas often proceeds through an isocyanate intermediate. organic-chemistry.org In palladium-catalyzed carbonylations, the proposed mechanism involves the formation of a palladium-carbonyl complex, which then reacts with amines to generate the urea product.

The derivatization reactions also have well-studied mechanisms. The Suzuki-Miyaura coupling, for example, proceeds through a catalytic cycle involving oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

Hydrolysis of urea derivatives, particularly under acidic conditions, can proceed through a protonated urea species that eliminates an amine to form an isocyanate intermediate. This intermediate is then rapidly hydrolyzed to an amine and carbon dioxide. nih.gov

Chemoselectivity Considerations in Unsymmetrical Urea Formation

The synthesis of unsymmetrical ureas, such as this compound, presents a significant chemoselectivity challenge. The primary goal is to selectively form a single urea product while avoiding the formation of the two corresponding symmetrical ureas. This is typically achieved by reacting two different amine precursors with a carbonyl source, where one amine is introduced as a more reactive electrophilic intermediate.

The most direct and common method involves the reaction of an isocyanate with an amine. For the target compound, this would involve one of two pathways: the reaction of cyclohexyl isocyanate with 4-(aminomethyl)pyridine or the reaction of cyclohexylamine with 4-(isocyanatomethyl)pyridine. This approach ensures perfect chemoselectivity as the isocyanate and amine partners are pre-defined.

To circumvent the direct handling of potentially hazardous isocyanates, methods for their in situ generation have been developed. A prominent example is the Hofmann rearrangement of a primary amide. rsc.orgwikipedia.org In this reaction, a primary amide is treated with a reagent like bromine in a basic solution, or more modernly, a hypervalent iodine reagent such as phenyliodine diacetate (PhI(OAc)₂), to induce a rearrangement to an isocyanate intermediate. rsc.orgacs.org This isocyanate is then immediately trapped by an amine present in the reaction mixture to form the desired unsymmetrical urea. rsc.org For instance, isonicotinamide (B137802) could be subjected to a Hofmann rearrangement in the presence of cyclohexylamine to yield a related N-cyclohexyl-N'-pyridylurea. rsc.org This tandem approach is highly chemoselective as the isocyanate is generated and consumed in a single pot, minimizing side reactions. rsc.org

Recent advancements have also introduced protocols that bypass the isocyanate intermediate entirely. One such method utilizes PhI(OAc)₂ as a coupling mediator to directly synthesize unsymmetrical ureas from amides and amines. mdpi.com This approach offers mild reaction conditions and avoids the need for metal catalysts, providing a versatile route to a wide range of unsymmetrical ureas. mdpi.com

| Synthetic Method | Key Reagents/Mediators | Mechanistic Feature | Chemoselectivity Advantage |

|---|---|---|---|

| Isocyanate + Amine Addition | Pre-formed isocyanate (e.g., cyclohexyl isocyanate) | Direct nucleophilic attack of the amine on the isocyanate. | Excellent; reaction partners are explicitly defined, preventing symmetrical byproducts. |

| In Situ Isocyanate Generation (Hofmann Rearrangement) | Primary amide, PhI(OAc)₂, amine | Amide is converted to an isocyanate intermediate, which is trapped by the amine. rsc.orgacs.org | High; the isocyanate is generated in the presence of the trapping amine, favoring the unsymmetrical product. rsc.org |

| Direct Amide-Amine Coupling | Primary amide, amine, PhI(OAc)₂ | Hypervalent iodine reagent mediates the direct coupling, bypassing an isocyanate intermediate. mdpi.com | High; offers a metal-free, single-step process under mild conditions with broad substrate scope. mdpi.com |

Cyclization Mechanisms in Multi-Step Syntheses

In the course of multi-step syntheses involving this compound or its precursors, the molecule's inherent functionality can trigger intramolecular cyclization reactions. These transformations are often undesirable side reactions but can also be harnessed to create complex heterocyclic structures. The pyridine ring and the nucleophilic nitrogens of the urea moiety are the primary participants in such events.

One potential pathway involves the activation of the pyridine ring. Under certain conditions, the pyridine nitrogen can be alkylated or protonated, forming a reactive pyridinium salt. This can lead to the formation of pyridinium ylides or zwitterions, which are known to participate in various cycloaddition reactions. mdpi.comnih.gov For example, a pyridinium 1,4-zwitterion intermediate could undergo a formal [3+2] or [5+2] cycloaddition with an appropriate tethered reaction partner, leading to fused N/S-containing polyheterocyclic systems if sulfur-containing reagents are used. mdpi.comnih.gov

Alternatively, intramolecular nucleophilic attack can occur. The urea nitrogens, particularly the one adjacent to the cyclohexyl group, can act as nucleophiles. If a synthetic intermediate possesses an electrophilic center on a side chain or if the pyridine ring itself is rendered electron-deficient (e.g., by an N-oxide or a withdrawing group), the urea nitrogen could attack to form a new ring. Palladium-catalyzed C-N bond formation is a well-established method for cyclizing ureas onto an adjacent aryl or heteroaryl ring, leading to fused heterocyclic systems like benzoimidazolones. organic-chemistry.org A similar strategy could be applied to pyridyl-urea analogues.

Furthermore, oxidative cyclization represents another important mechanism. The Hofmann rearrangement itself, when applied to a substrate with a suitably positioned nucleophile, can result in a cyclized product instead of a simple amine. For instance, the PIFA-mediated Hofmann reaction of o-(pyridin-2-yl)aryl amides leads directly to 6H-pyrido[1,2-c]quinazolin-6-one derivatives. researchgate.net This occurs because the isocyanate intermediate formed is intramolecularly trapped by the pyridine nitrogen, leading to a rapid annulation. researchgate.net This highlights how a reaction intended for urea synthesis can be diverted to a cyclization pathway by substrate design.

| Cyclization Type | Key Reactive Species | Typical Conditions/Reagents | Potential Product Class |

|---|---|---|---|

| Cycloaddition via Zwitterion | Pyridinium 1,4-zwitterion | Activation of pyridine ring; thermal or catalyst-mediated. mdpi.com | Fused polyheterocycles (e.g., indolizines, pyridothiazines). mdpi.comnih.gov |

| Intramolecular Nucleophilic Attack | Urea nitrogen (nucleophile), electron-deficient pyridine ring or side chain (electrophile) | Pd-catalysis, base. organic-chemistry.org | Fused imidazolones (e.g., imidazopyridinones). organic-chemistry.org |

| Oxidative Cyclization (Hofmann-type) | Isocyanate intermediate, intramolecular pyridine nitrogen (nucleophile) | Hypervalent iodine reagents (e.g., PIFA, PhI(OAc)₂). researchgate.net | Fused quinazolinone-type systems. researchgate.net |

Structure Activity Relationship Sar Studies of 1 Cyclohexyl 3 Pyridin 4 Ylmethyl Urea Derivatives

Impact of Substituents on Biological Potency and Selectivity

The cyclohexyl group in 1-cyclohexyl-3-(pyridin-4-ylmethyl)urea serves as a crucial lipophilic anchor. Modifications to this moiety have a significant impact on inhibitory potency, generally highlighting a preference for bulky, non-polar groups to occupy a hydrophobic pocket in the target enzyme. nih.govnih.gov

Early sEH inhibitors, such as N,N'-dicyclohexylurea (DCU), established the importance of cycloalkyl groups for activity. nih.gov Subsequent studies demonstrated that replacing one cyclohexyl group with other lipophilic moieties could enhance potency. The substitution with an adamantyl group, for instance, is a common and often highly effective strategy. The rigid and larger adamantyl cage can lead to a substantial increase in inhibitory activity compared to the more flexible cyclohexyl ring. mdpi.com In some series of sEH inhibitors, the adamantyl group has been described as indispensable for achieving high potency. mdpi.com Conversely, replacement of the cyclohexyl ring with a phenyl group has been shown to result in a significant loss of both biochemical and whole-cell activity in certain inhibitor classes. researchgate.net

| Compound | R1 Group | R2 Group | Target | IC50 (nM) |

|---|---|---|---|---|

| Analog A | Cyclohexyl | (pyridin-4-ylmethyl) | sEH | Reference Value |

| Analog B | Adamant-1-yl | (pyridin-4-ylmethyl) | sEH | Potency Increased |

| Analog C | Phenyl | (pyridin-4-ylmethyl) | sEH | Potency Decreased |

| N,N'-dicyclohexylurea (DCU) | Cyclohexyl | Cyclohexyl | sEH | Baseline Potency |

The pyridine (B92270) ring in this compound derivatives serves not just as a structural component but also as a key interaction site, capable of forming hydrogen bonds and participating in polar interactions. The position of the nitrogen atom within the ring (positional isomerism) and the nature of any substituents dramatically affect these interactions.

Positional isomerism, which involves moving the attachment point from the 4-position (para) to the 2- (ortho) or 3- (meta) positions, alters the vector and accessibility of the nitrogen lone pair for hydrogen bonding. researchgate.net This can lead to distinct binding orientations within a target active site. For instance, studies on isomeric pyridine-urea receptors have shown that the spatial orientation of the urea (B33335) moieties and their anion binding capabilities are highly dependent on whether the pyridine linkage is ortho, meta, or para. researchgate.net

Substituents on the pyridine ring can further modulate the electronic properties of the ring. Electron-donating groups (EDGs) increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bond acceptance, while electron-withdrawing groups (EWGs) decrease its basicity. nih.gov This modulation can fine-tune the binding affinity for the target protein. Several pyridine-based small molecules, such as sorafenib, have been developed as potent enzyme inhibitors, underscoring the therapeutic relevance of this scaffold. mdpi.commdpi.com

The urea linkage is a critical pharmacophore for this class of compounds, acting as a rigid scaffold that presents hydrogen bond donors (N-H groups) and an acceptor (C=O group) in a specific spatial arrangement. nih.govmdpi.com Modifications to this linker have been extensively studied and are known to have a profound effect on biological activity.

Replacing the urea moiety with an amide by removing one of the NH groups generally leads to a decrease in inhibitory potency against sEH, often by a factor of 15- to 30-fold. metabolomics.se This underscores the importance of both N-H groups for optimal hydrogen bonding with key amino acid residues like Asp333 in the sEH active site. nih.gov Similarly, converting the urea to a thiourea (B124793) by replacing the carbonyl oxygen with sulfur also tends to reduce potency, though some potent thiourea-based inhibitors have been identified. nih.govpnas.org Carbamates, where one nitrogen is replaced by an oxygen, can sometimes retain or slightly increase potency compared to the parent urea. pnas.org

Crucially, SAR studies have revealed that having at least one hydrogen on one of the urea nitrogens is essential for inhibitory activity. pnas.org Fully substituted (tetrasubstituted) ureas are generally poor inhibitors. pnas.org

| Compound Series | Linkage | General Impact on Potency (vs. Urea) |

|---|---|---|

| 1,3-Disubstituted Urea | -NH-CO-NH- | High (Reference) |

| Amide | -CO-NH- | Decreased metabolomics.sepnas.org |

| Thiourea | -NH-CS-NH- | Generally Decreased nih.govpnas.org |

| Carbamate (B1207046) | -O-CO-NH- | Slightly Increased or Similar pnas.org |

Stereochemistry can play a decisive role in the biological activity of urea derivatives, particularly when a chiral center is introduced near the core pharmacophore. The three-dimensional arrangement of atoms can dictate how well a molecule fits into the constrained space of an enzyme's active site, and even subtle changes can lead to dramatic differences in potency.

Studies on related urea-based sEH inhibitors have shown that the chirality of the carbon atom alpha to one of the urea nitrogens can significantly affect inhibitory activity. nih.gov In one notable example, the (S)-enantiomer of 1-(1-phenylethyl)-3-(3-phenylpropyl) urea was found to be 40-fold more potent than its corresponding (R)-enantiomer. nih.gov Similarly, for the racemic inhibitor ITBU, the (+)-enantiomer displayed an 11-fold higher inhibitory potency against sEH than the (-)-enantiomer. nih.gov

These findings highlight that one enantiomer may adopt a much more favorable binding conformation within the active site, maximizing key interactions, while the other enantiomer may experience steric clashes or be unable to achieve the optimal geometry for binding. This emphasizes the importance of enantiomeric purity in the development of potent and selective inhibitors.

Electronic and Steric Effects on Activity

The electronic properties of substituents, particularly on the aromatic pyridine ring, can fine-tune the inhibitory potency of this compound derivatives. These effects are primarily mediated through the modulation of charge distribution across the molecule, which in turn affects the strength of intermolecular interactions like hydrogen bonds.

Electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the pyridine ring. This enhances the basicity of the pyridine nitrogen, making it a stronger hydrogen bond acceptor. nih.govsemanticscholar.org In contrast, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), pull electron density away from the ring, decreasing the basicity of the nitrogen. nih.govsemanticscholar.org

The optimal electronic nature of a substituent often depends on the specific binding environment of the target. For N-cyclohexyl-N'-phenylurea inhibitors of sEH, it was found that inhibitor potency was more significantly affected by the hydrophobicity of the para-substituent on the phenyl ring than by its electronic effect. metabolomics.se However, the electronic effect was still a contributing factor, with inhibition being enhanced by substituents that promoted a positive charge on the adjacent urea nitrogen through resonance. metabolomics.se For substituents on the pyridine ring of the title compound, EWGs could potentially weaken a critical hydrogen bond involving the pyridine nitrogen, reducing potency. Conversely, if the binding pocket has an electron-deficient character, an EDG-enhanced pyridine ring might form a more favorable interaction.

Role of Hydrophobic Interactions

Hydrophobic interactions are a dominant factor in the binding of this compound and its analogs to the active site of sEH. The enzyme's active site possesses hydrophobic pockets that accommodate the nonpolar moieties of the inhibitor.

The cyclohexyl group is a key contributor to these hydrophobic interactions. Its size and lipophilicity allow it to fit snugly into a hydrophobic pocket within the sEH active site, thereby anchoring the inhibitor and contributing significantly to its binding affinity. Studies on related 1,3-disubstituted ureas have demonstrated that bulky, hydrophobic groups on one side of the urea are essential for potent inhibition.

Similarly, the pyridin-4-ylmethyl moiety, while possessing a polar nitrogen atom, also contributes to hydrophobic interactions through its aromatic ring. The methylene linker provides flexibility, allowing the pyridine ring to orient itself favorably within the active site to engage in van der Waals forces and potential π-π stacking interactions with aromatic residues of the enzyme.

Table 1: Impact of Hydrophobic Substitutions on sEH Inhibition Note: This table is illustrative and compiled from general SAR principles of urea-based sEH inhibitors, as specific data for direct derivatives of this compound is not readily available in published literature.

| Derivative Modification | Expected Impact on Hydrophobicity | Predicted Effect on sEH IC50 |

|---|---|---|

| Replacement of cyclohexyl with cyclopentyl | Decrease | Increase (Lower Potency) |

| Replacement of cyclohexyl with adamantyl | Increase | Decrease (Higher Potency) |

| Addition of a methyl group to the pyridine ring | Increase | Decrease (Higher Potency) |

| Replacement of pyridin-4-ylmethyl with a more polar group | Decrease | Increase (Lower Potency) |

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of this compound and its derivatives is critical for their interaction with the sEH active site. Conformational analysis aims to identify the low-energy, bioactive conformation that is responsible for its inhibitory activity.

The central urea moiety typically adopts a trans conformation, which is crucial for its role as a hydrogen bond donor and acceptor. The flexibility of the single bonds allows the cyclohexyl and pyridin-4-ylmethyl groups to adopt various spatial orientations. The cyclohexyl ring generally prefers a stable chair conformation.

The bioactive conformation is one that allows for optimal placement of the key pharmacophoric elements within the enzyme's active site. This includes the precise positioning of the urea group for hydrogen bonding with the catalytic triad and the orientation of the hydrophobic groups within their respective pockets. Computational modeling and X-ray crystallography studies of related inhibitors have been instrumental in elucidating these bioactive conformations. These studies suggest that the inhibitor adopts an extended conformation within the L-shaped active site of sEH.

Specific Pharmacophore Requirements

A pharmacophore model for this class of inhibitors defines the essential structural features and their spatial arrangement required for potent sEH inhibition.

Structural Elements Critical for Enzyme Binding

The primary pharmacophoric element is the 1,3-disubstituted urea core. This group mimics the transition state of the epoxide hydrolysis reaction catalyzed by sEH. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, typically interacting with two tyrosine residues (Tyr381 and Tyr465) in the sEH active site. One of the urea nitrogens acts as a hydrogen bond donor to a key aspartate residue (Asp333) of the catalytic triad. nih.gov

Optimization of Functional Group Complexity

To enhance the potency and improve the pharmacokinetic properties of this compound, modifications to its functional groups have been explored. This involves a balance between increasing binding affinity and maintaining drug-like properties such as solubility and metabolic stability.

For instance, the introduction of small, electron-withdrawing groups on the pyridine ring can modulate its electronic properties and potentially enhance binding. However, the addition of overly complex or bulky functional groups can lead to steric hindrance and a loss of activity. The key is to introduce modifications that complement the topology of the sEH active site.

Table 2: Hypothetical Optimization of Functional Groups Note: This table is illustrative and based on general principles of sEH inhibitor design, as specific data for these derivatives of this compound is not extensively documented.

| Functional Group Modification | Rationale | Predicted Outcome on Potency |

|---|---|---|

| Addition of a fluorine atom to the pyridine ring | Modulate electronics and potentially form halogen bonds. | May increase or decrease potency depending on position. |

| Replacement of the pyridine nitrogen with a carbon (benzyl group) | Increases lipophilicity but removes a potential hydrogen bond acceptor. | Likely to decrease potency. |

| Introduction of a hydroxyl group on the cyclohexyl ring | Increases polarity and potential for hydrogen bonding. | May decrease potency due to disruption of hydrophobic interactions, unless favorably positioned. |

Core Structure Optimization for Enhanced Potency

Replacing the cyclohexyl group with other bulky, hydrophobic moieties such as adamantyl has been a common strategy in the design of potent sEH inhibitors, often leading to a significant increase in potency. Modifications to the pyridinylmethyl moiety, such as altering the position of the nitrogen atom within the pyridine ring (e.g., to the 2- or 3-position), can have a profound impact on the binding orientation and potency. Structure-based drug design, utilizing crystal structures of sEH in complex with inhibitors, has been a powerful tool in guiding these core structure optimizations. nih.gov

Computational and Theoretical Investigations of 1 Cyclohexyl 3 Pyridin 4 Ylmethyl Urea and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are invaluable for understanding molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It has been successfully applied to study various urea (B33335) derivatives, providing accurate predictions of their molecular geometries and electronic properties. researchgate.netresearchgate.net For analogues of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to optimize the molecular structure and predict various chemical parameters. bohrium.com These calculations help in understanding the conformational preferences and the nature of intramolecular interactions. For instance, in similar urea compounds, DFT has been used to analyze the planarity of the urea moiety and the orientation of the substituent groups. researchgate.net

The electronic properties of a molecule are crucial for determining its reactivity and interaction with other molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For urea derivatives, the HOMO is often localized on the phenyl and urea moieties, while the LUMO is distributed over the aromatic ring system.

A typical representation of HOMO and LUMO energy levels and the corresponding energy gap for a urea analogue is presented below.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for understanding the electronic distribution and reactivity of a molecule. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack, such as around the oxygen atom of the carbonyl group in the urea moiety. tandfonline.com Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack, often found around the N-H protons of the urea group. tandfonline.com

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.

These parameters are calculated using the following equations: χ = -(EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 ω = χ2 / (2η)

For a representative urea analogue, the calculated reactivity descriptors are shown in the table below.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Global Electrophilicity Index (ω) | 4.01 |

Computational methods are extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of molecules by calculating their vibrational frequencies. youtube.com For urea and pyridine (B92270) derivatives, characteristic vibrational modes can be assigned. For example, the C=O stretching vibration of the urea group is typically observed in the range of 1630-1680 cm-1. The N-H stretching vibrations are expected around 3300-3500 cm-1. The vibrational modes of the pyridine ring and the cyclohexyl group can also be predicted and assigned. researchgate.netresearchgate.net

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of quantum chemical calculations. researchgate.netgithub.io By calculating the magnetic shielding tensors of the nuclei, the chemical shifts of 1H and 13C atoms can be predicted. nih.govnmrdb.org These predictions are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure. For analogues of this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus within the molecule. acs.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.

Molecular docking simulations are employed to predict the preferred binding mode and affinity of a ligand to a protein's active site. nih.govnih.govyoutube.com Urea derivatives are known to act as inhibitors for various enzymes, such as urease, by interacting with the active site residues. nih.govresearchgate.net The urea moiety is particularly effective at forming hydrogen bonds with the protein backbone and side chains. nih.gov

In docking studies of urea-based inhibitors with enzymes like urease, the urea group often coordinates with metal ions in the active site and forms hydrogen bonds with key amino acid residues. tandfonline.comtandfonline.com The cyclohexyl group of this compound would likely engage in hydrophobic interactions within a nonpolar pocket of the active site, while the pyridine ring could form π-π stacking or hydrogen bonding interactions. nih.govmdpi.com These predicted interactions are crucial for understanding the mechanism of inhibition and for the rational design of more potent inhibitors. nih.gov

Conformational Analysis and Energy Minimization

Conformational analysis is a crucial step in computational chemistry to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For a flexible molecule like this compound, with its rotatable bonds connecting the cyclohexyl, urea, and pyridine moieties, a variety of low-energy conformations are possible.

The process typically begins with a systematic or stochastic search of the conformational space to generate a wide range of possible structures. Each of these initial structures is then subjected to energy minimization using methods like molecular mechanics (MM) or quantum mechanics (QM). This optimization process adjusts the bond lengths, bond angles, and dihedral angles to find the local energy minimum for that particular starting geometry. The goal is to identify the global minimum energy conformation, which represents the most probable and stable structure of the molecule under a given set of conditions.

Protein-Ligand Binding Affinity Predictions

Predicting the binding affinity between a small molecule (ligand) like this compound and a biological target, typically a protein, is a cornerstone of computational drug discovery. These predictions help in prioritizing compounds for synthesis and experimental testing. A variety of computational techniques are employed for this purpose, ranging from rapid scoring functions used in molecular docking to more rigorous and computationally expensive methods like free energy calculations.

Molecular docking is often the first step, where the ligand is placed into the binding site of a protein in various possible orientations and conformations. Scoring functions then estimate the binding affinity for each pose. For urea-based compounds, the ability of the urea moiety to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group) is a critical feature in forming interactions with protein residues. nih.gov For instance, studies on other urea derivatives have shown that the urea group can form key hydrogen bonds with acidic residues like glutamate (B1630785) in the ATP binding site of kinases. nih.gov

More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP), can provide more accurate predictions. These methods involve running molecular dynamics (MD) simulations of the protein-ligand complex in a simulated aqueous environment to account for flexibility and solvation effects, which are crucial for an accurate estimation of binding free energy. nih.gov

Advanced Computational Techniques

To gain deeper insights into the electronic structure and bonding characteristics of this compound, advanced quantum chemical methods are employed.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. It provides a localized, intuitive picture of the electron density distribution in terms of Lewis-like structures (bonds and lone pairs).

For this compound, NBO analysis would be used to:

Determine Atomic Charges: Calculate the natural atomic charges on each atom to understand the electrostatic potential and identify sites prone to electrostatic interactions.

Analyze Hybridization: Determine the hybridization of atomic orbitals involved in bonding. For urea derivatives, the hybridization of the nitrogen and carbonyl carbon atoms is of particular interest as it influences the geometry and electronic properties of the urea group. nih.gov

Quantify Hyperconjugative Interactions: The stability of the molecule can be influenced by delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. NBO analysis quantifies the energy of these interactions. For example, interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., π* of the C=O group) would be analyzed to understand the electronic delocalization within the urea moiety. researchgate.net

The results of NBO analysis for a similar urea compound are often presented in a table format, detailing the key donor-acceptor interactions and their stabilization energies.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions This table is a hypothetical representation based on typical NBO analyses of urea-containing molecules and does not represent actual data for this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(urea) | π* C=O | 50-70 |

| LP(2) N(urea) | σ* C-N(cyclohexyl) | 5-10 |

| σ C-H(cyclohexyl) | σ* C-C(cyclohexyl) | 2-5 |

| π C=C(pyridine) | π* C=N(pyridine) | 15-25 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. amercrystalassn.org This analysis allows for the characterization of interatomic interactions, including covalent bonds, hydrogen bonds, and weaker van der Waals interactions.

For this compound, QTAIM analysis would involve:

Locating Critical Points: Identifying critical points in the electron density where the gradient is zero. These points are classified as nuclear attractors, bond critical points (BCPs), ring critical points, and cage critical points. amercrystalassn.org

Characterizing Bond Critical Points: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide quantitative information about the nature of the chemical bonds. For example:

A high value of ρ indicates a strong covalent bond.

The sign of the Laplacian (∇²ρ) can distinguish between shared-shell interactions (covalent bonds, ∇²ρ < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, ∇²ρ > 0).

This analysis would be particularly useful for characterizing the C-N and C=O bonds within the urea group and any potential intramolecular hydrogen bonds that might contribute to the stability of certain conformations.

Table 2: Illustrative QTAIM Parameters for Selected Bonds This table is a hypothetical representation based on typical QTAIM analyses and does not represent actual data for this compound.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type Interpretation |

|---|---|---|---|

| C=O (urea) | ~0.40 | Positive | Polar Covalent |

| C-N (urea) | ~0.30 | Negative | Covalent |

| N-H (urea) | ~0.35 | Negative | Polar Covalent |

| C-C (cyclohexyl) | ~0.25 | Negative | Covalent |

Pre Clinical Applications and Medicinal Chemistry Perspectives for 1 Cyclohexyl 3 Pyridin 4 Ylmethyl Urea and Derivatives

Drug Design and Optimization Strategies

The development of a novel therapeutic agent from an initial discovery is a meticulous process involving several stages of chemical modification and biological testing. For derivatives of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea, these strategies are aimed at refining the molecule's properties to achieve a desired therapeutic profile.

The journey from an initial "hit"—a compound showing activity in a primary screen—to a viable "lead" compound involves iterative chemical modifications to improve potency, selectivity, and drug-like properties. upmbiomedicals.com This hit-to-lead (H2L) process, followed by lead optimization, is critical for developing a pre-clinical candidate. The urea (B33335) scaffold is central to many successful optimization campaigns, as seen in the development of numerous kinase inhibitors. nih.govfrontiersin.org

In a typical optimization process for a compound like this compound, medicinal chemists would systematically explore the structure-activity relationships (SAR). This involves synthesizing analogs with modifications to the cyclohexyl and pyridinylmethyl groups. For instance, the cyclohexyl ring could be replaced with other cycloalkyl or aromatic rings to probe the size and nature of the hydrophobic pocket in the target protein. Similarly, the substitution pattern on the pyridine (B92270) ring could be altered to optimize binding interactions and physicochemical properties.

The ultimate goal of lead optimization is to achieve a balance of potency, selectivity, and favorable pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. danaher.comvichemchemie.com For example, the development of the multi-kinase inhibitor Sorafenib began with a 3-thienyl urea hit identified from a high-throughput screen, which was then extensively optimized to yield the final drug. frontiersin.org This process underscores the importance of the urea moiety as a versatile and adaptable core for drug design. nih.gov

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.gov This approach begins by screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly to the biological target. nih.gov Once identified, these fragments serve as starting points for building more potent molecules through strategies like fragment growing, linking, or merging. rsc.orgresearchgate.net

The structure of this compound lends itself to a hypothetical FBDD approach. One could envision identifying a pyridinylmethyl fragment that binds to a specific region of a target protein. Subsequently, this fragment could be "grown" by adding the cyclohexylurea (B1359919) moiety to enhance binding affinity and occupy adjacent pockets. A notable example of this strategy is the discovery of a novel pyridylurea scaffold as a bacterial topoisomerase inhibitor, which originated from a 1-ethyl-3-(2-pyridyl)urea fragment with an initial enzyme inhibition of 32 μM. nih.gov Further optimization by incorporating acid isosteres at the 5-pyridyl position led to significant improvements in potency and antibacterial activity. nih.gov This demonstrates the potential of FBDD to efficiently explore chemical space and generate novel leads based on the pyridylurea core. nih.gov

A critical aspect of lead optimization is refining the pharmacokinetic (PK) profile of a drug candidate to ensure it can reach its target in the body at therapeutic concentrations. vichemchemie.comresearchgate.net While the urea functionality is excellent for establishing strong drug-target interactions, it can sometimes contribute to poor solubility and permeability, leading to suboptimal PK properties. nih.gov

Strategies to improve the PK profile of urea-based compounds include:

Modulating Hydrogen Bonding: Introducing electron-donating or -withdrawing groups on the substituents of the urea nitrogen atoms can alter the hydrogen bonding capacity and self-association properties, thereby influencing solubility. nih.gov

Lipophilicity Adjustment: The balance between hydrophilicity and lipophilicity is crucial for oral absorption and distribution. The cyclohexyl group in this compound provides significant lipophilicity. Fine-tuning this property by modifying this group or others can lead to improved absorption and bioavailability.

Metabolic Stability: Introducing blocking groups at sites of potential metabolism can enhance the compound's half-life.

An example of successful PK optimization can be seen in the development of a novel diarylamide urea transporter (UT) inhibitor. The lead compound, 25a, demonstrated an oral bioavailability of up to 20% in rats, a significant improvement over the initial hit (4.4%), which shared a similar scaffold. mdpi.com This was achieved through systematic chemical modifications that improved its absorption and metabolic stability. mdpi.com

Pharmacokinetic Parameters of a UT Inhibitor (Compound 25a) in Rats

| Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

|---|---|---|---|---|

| 25 | 1056 ± 241 | 0.8 ± 0.3 | 2897 ± 706 | 20.1 ± 4.9 |

| 50 | 2134 ± 345 | 1.0 ± 0.0 | 6021 ± 983 | - |

| 100 | 4567 ± 892 | 1.2 ± 0.4 | 12543 ± 2109 | - |

Data derived from pre-clinical studies in Sprague-Dawley rats. mdpi.com

Therapeutic Potential in Disease Models (pre-clinical)

Derivatives of this compound are being investigated in various pre-clinical models for a range of diseases, owing to the versatility of the urea scaffold in interacting with diverse biological targets.

The urea moiety is a cornerstone in the design of many anticancer agents, particularly kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival. frontiersin.org Compounds featuring a cyclohexyl-urea scaffold have shown promise in pre-clinical oncology research.

For instance, a series of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides were synthesized and evaluated against the HER-2 overexpressed breast cancer cell line SKBr-3. nih.gov Several of these compounds demonstrated potent activity, with the most active compound showing a significantly lower IC50 value than the standard chemotherapy agent 5-fluorouracil (B62378) (5-FU). nih.gov This highlights the potential of the cyclohexyl-thiourea (a close analog of urea) scaffold in developing targeted cancer therapies.

In Vitro Activity of Cyclohexyl-Hydrazinecarbothioamide Derivatives against SKBr-3 Breast Cancer Cells

| Compound | R | IC50 (µM) |

|---|---|---|

| 5 | 3-OCH3 | 20.11 ± 0.01 |

| 11 | 3-OCH3 | 18.01 ± 0.05 |

| 12 | 3-OH | 17.44 ± 0.01 |

| 5-Fluorouracil (Standard) | - | 38.58 ± 0.04 |

Data represents the concentration required to inhibit 50% of cell growth in the SKBr-3 cell line. nih.gov

While specific xenograft model data for this compound is not publicly available, the demonstrated efficacy of structurally related compounds in vitro suggests that this chemical class warrants further investigation in in vivo cancer models.

Chronic inflammation is a key driver of many diseases, including autoimmune disorders. mdpi.com There is growing interest in developing novel anti-inflammatory agents that can modulate key signaling pathways. Urea derivatives have emerged as promising candidates in this area.

Research has shown that compounds with related scaffolds can exert anti-inflammatory effects. For example, pyridazinone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, a critical transcription factor in the inflammatory response. mdpi.com In a study of various pyridazinone and related compounds, several were identified that could inhibit NF-κB activity in human monocytic cells without causing cytotoxicity. mdpi.com

Furthermore, sulfonyl urea derivatives have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH). mdpi.com Inhibition of sEH is a therapeutic strategy for reducing inflammation and pain by stabilizing endogenous anti-inflammatory lipid mediators. mdpi.com The development of potent and selective sEH inhibitors based on the urea scaffold demonstrates the potential of this chemical class for treating inflammatory conditions. The structural features of this compound, combining a flexible urea linker with specific hydrophobic and hydrogen-bonding groups, make it an attractive template for designing modulators of proteins involved in inflammatory pathways.

Cardiovascular Diseases

The therapeutic potential of this compound and its derivatives in cardiovascular diseases is primarily linked to their inhibitory action on soluble epoxide hydrolase (sEH). Inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory properties, offering a promising strategy for managing hypertension and protecting against cardiac injury.

Preclinical studies have demonstrated that sEH inhibitors can effectively lower blood pressure in hypertensive animal models. For instance, chronic administration of sEH inhibitors has been shown to reduce blood pressure and ameliorate hypertension-induced renal damage. This antihypertensive effect is attributed to the increased bioavailability of EETs, which promote vasodilation. Furthermore, sEH inhibitors have exhibited cardioprotective effects in models of myocardial ischemia-reperfusion injury. By preserving EET levels, these compounds help to reduce infarct size and improve the recovery of ventricular function after an ischemic event. The cardioprotective actions are thought to be mediated by the cellular effects of EETs.

The urea moiety, a central feature of this compound, is a common pharmacophore in many potent sEH inhibitors. The development of various urea-based derivatives has allowed for the fine-tuning of pharmacokinetic properties while maintaining high inhibitory potency. Research has shown that modifications to the cyclohexyl and pyridinyl groups can influence the compound's efficacy and metabolic stability, highlighting the importance of structure-activity relationship studies in this class of cardiovascular agents.

Table 1: Preclinical Cardiovascular Effects of Soluble Epoxide Hydrolase (sEH) Inhibitors

| Model System | sEH Inhibitor Class | Observed Cardiovascular Effects |

| Angiotensin II-induced hypertensive rats | Urea-based inhibitors | Lowered blood pressure, improved renal vascular function, and reduced renal damage. |

| Spontaneously hypertensive rats | Urea-based inhibitors | Significant reduction in blood pressure. |

| Myocardial ischemia-reperfusion in mice | Urea-based inhibitors | Reduced infarct size and improved post-ischemic cardiac function. |

| Transgenic rats with angiotensin II-dependent hypertension | Adamantyl-urea derivatives | Significant reduction in blood pressure and reduced myocardial infarct size. nih.gov |

Infectious Diseases (e.g., Tuberculosis)

While the primary focus of this compound and its analogs has been on non-communicable diseases, emerging research has pointed towards their potential in treating infectious diseases, particularly tuberculosis. The mechanism of action in this context also involves the inhibition of epoxide hydrolases, but the targets are the enzymes within Mycobacterium tuberculosis itself.

Mycobacterium tuberculosis possesses several epoxide hydrolases that are believed to be important for the biosynthesis of its complex cell wall, specifically the mycolic acids. These mycolic acids are crucial for the bacterium's survival and virulence. It has been proposed that urea-based inhibitors, structurally similar to this compound, can target these mycobacterial epoxide hydrolases. By inhibiting these enzymes, the compounds disrupt the integrity of the mycobacterial cell wall, leading to an antitubercular effect.

Structure-activity relationship studies on adamantyl urea derivatives have identified compounds with potent activity against Mycobacterium tuberculosis. nih.gov These studies have shown that the urea core is essential for activity, and modifications to the lipophilic groups, such as the cyclohexyl or adamantyl rings, can significantly impact potency. nih.gov While many of these compounds also inhibit human sEH, there is potential for developing derivatives that are selective for the mycobacterial enzymes, which would be a critical step in advancing them as antitubercular drug candidates. nih.gov

Table 2: Antitubercular Potential of Urea-Based Epoxide Hydrolase Inhibitors

| Compound Class | Proposed Target in M. tuberculosis | Key Research Findings |

| Adamantyl Urea Derivatives | Epoxide Hydrolases (e.g., EphB, EphE) | Potent activity against M. tuberculosis in vitro; inhibition of multiple mycobacterial epoxide hydrolases. nih.gov |

| Phenyl Urea Derivatives | Mycolic Acid Pathway | Disruption of mycolic acid biosynthesis, leading to antibacterial effect. |

| Cyclohexyl Urea Analogs | Epoxide Hydrolases | Potential for structural modification to enhance selectivity for mycobacterial enzymes. |

Metabolic Associated Steatohepatitis (MASH)

The application of this compound and related sEH inhibitors in the context of Metabolic Associated Steatohepatitis (MASH) is an area of growing interest. MASH is characterized by liver inflammation and fibrosis, and there is accumulating evidence that sEH expression is upregulated in various liver diseases, including MASH (formerly known as non-alcoholic steatohepatitis or NASH). mdpi.com

Preclinical studies have shown that inhibition of sEH can attenuate hepatic fibrosis and steatosis. plos.org In mouse models of liver fibrosis induced by chemical agents like carbon tetrachloride, sEH inhibitors have been demonstrated to reduce collagen deposition and the expression of pro-fibrotic genes. nih.govnih.gov The therapeutic effect is believed to be mediated by the anti-inflammatory and anti-fibrotic properties of the preserved EETs. These lipid mediators can counteract the inflammatory processes and endoplasmic reticulum stress that contribute to the progression of liver disease. nih.govnih.gov

Furthermore, in models of diet-induced fatty liver, sEH inhibition has been shown to reduce lipid accumulation and inflammatory pathways in the liver. plos.org By mitigating both the steatosis and the subsequent inflammation and fibrosis, sEH inhibitors represent a promising therapeutic strategy for MASH. The development of potent and selective urea-based sEH inhibitors, such as derivatives of this compound, could offer a novel approach to managing this complex metabolic disorder.

Table 3: Effects of sEH Inhibition in Preclinical Models of Liver Disease Relevant to MASH

| Animal Model | sEH Inhibitor Used | Key Findings Related to MASH Pathology |

| Carbon tetrachloride-induced liver fibrosis in mice | 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) | Reduced liver collagen deposition and pro-fibrotic gene expression; attenuated endoplasmic reticulum stress. nih.govnih.gov |

| High-fat diet-induced hepatic steatosis in mice | sEH inhibitors | Decreased lipid accumulation and reduced activation of inflammatory pathways in the liver. plos.org |

| sEH-null mice on a high-fat diet | Genetic deletion of sEH | Lower diet-induced lipid accumulation in the liver compared to wild-type mice. plos.org |

Role as Chemical Probes and Tool Compounds

Beyond their therapeutic potential, this compound and its analogs serve as valuable chemical probes and tool compounds in biomedical research. Their ability to potently and selectively inhibit soluble epoxide hydrolase allows researchers to investigate the physiological and pathological roles of this enzyme and its substrates, the EETs.

Validation of Biological Targets in Cellular Systems

The use of specific inhibitors is a cornerstone of target validation in drug discovery. This compound and other potent sEH inhibitors are instrumental in confirming the role of sEH in various disease processes at a cellular level. By applying these compounds to cell culture models, researchers can observe the downstream effects of sEH inhibition, such as changes in gene expression, protein phosphorylation, and cellular function.

For example, in studies of inflammatory responses, these inhibitors can be used to demonstrate that the inhibition of sEH leads to a reduction in the expression of pro-inflammatory cytokines. This helps to validate sEH as a therapeutic target for inflammatory diseases. Similarly, in cardiovascular research, these compounds can be used in isolated blood vessel preparations to confirm that sEH inhibition promotes vasodilation, thereby validating its role in blood pressure regulation. The availability of potent and selective tool compounds is crucial for these validation studies, as it allows for the confident attribution of observed effects to the inhibition of the target enzyme.

Mechanistic Insight into Enzyme Specificity

The study of structure-activity relationships (SAR) for a series of inhibitors, including derivatives of this compound, provides valuable mechanistic insights into the enzyme's specificity. By systematically modifying different parts of the inhibitor molecule—such as the cyclohexyl ring, the urea linker, and the pyridinyl group—and measuring the corresponding changes in inhibitory potency, researchers can map the binding pocket of the sEH enzyme. nih.gov

These studies have revealed that the urea moiety forms key hydrogen bonds with amino acid residues in the active site of sEH. nih.gov The hydrophobic cyclohexyl and pyridinyl groups likely interact with hydrophobic subpockets within the enzyme's binding site. Docking studies, which model the interaction between the inhibitor and the enzyme at a molecular level, can further elucidate these interactions and explain the observed SAR. nih.gov This detailed understanding of how inhibitors bind to the enzyme not only provides insight into enzyme specificity but also guides the rational design of new, more potent, and selective inhibitors.

Future Research Directions for 1 Cyclohexyl 3 Pyridin 4 Ylmethyl Urea in Academic Contexts

Exploration of Novel Synthetic Methodologies

While the synthesis of symmetrical ureas is well-established, the efficient and environmentally benign creation of unsymmetrical ureas like 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea remains an active area of research. mdpi.com Traditional methods often rely on hazardous reagents such as phosgene (B1210022) and isocyanates. rsc.orgthieme-connect.com

Future academic pursuits should focus on developing and optimizing safer, more efficient synthetic routes. Key areas for exploration include:

Phosgene-Free Carbonylation: Advancing catalytic systems that use carbon monoxide (CO) or carbon dioxide (CO₂) as a C1 source can circumvent the need for highly toxic phosgene. rsc.orgcas.cn Recent breakthroughs have demonstrated the one-step synthesis of unsymmetrical ureas via catalytic oxidative carbonylation, which could be adapted for this specific compound. cas.cn

Safer Phosgene Substitutes: Research into solid, more manageable phosgene equivalents like triphosgene, N,N'-Carbonyldiimidazole (CDI), and di-tert-butyl dicarbonate (B1257347) continues to be important. rsc.orgresearchgate.netsigmaaldrich.com These reagents offer a safer alternative for generating the necessary reactive intermediates. rsc.orgresearchgate.net

Novel Coupling Strategies: The development of innovative, metal-free coupling methods, such as those using hypervalent iodine reagents to couple amides and amines, presents a promising avenue for synthesizing unsymmetrical ureas under mild conditions. mdpi.com

Flow Chemistry and Automation: Applying continuous flow chemistry could enhance reaction control, improve safety, and facilitate scalability. bohrium.com Automated synthesis platforms can accelerate the production of a library of analogues for further study.

Interactive Table: Comparison of Synthetic Reagents for Unsymmetrical Ureas

| Reagent | Type | Advantages | Disadvantages | Citations |

| Phosgene | Traditional | High reactivity | Highly toxic gas, corrosive byproducts | rsc.orgcas.cn |

| Triphosgene | Safer Substitute | Solid, easier to handle than phosgene | Less reactive than phosgene | researchgate.netsigmaaldrich.com |

| N,N'-Carbonyldiimidazole (CDI) | Safer Substitute | Crystalline solid, no chlorinated byproducts | --- | sigmaaldrich.com |

| Isocyanates | Intermediate | Common route | Can be hazardous to handle | mdpi.comthieme-connect.com |

| CO/CO₂ with Catalysts | Novel | Abundant, environmentally benign C1 source | May require high pressure/temperature | rsc.orgionike.com |

| PhI(OAc)₂ | Novel Coupling Agent | Metal-free, mild conditions | --- | mdpi.com |

Identification of Additional Biological Targets

The structural motifs within this compound suggest potential interactions with a wide range of biological targets beyond those already identified. The urea (B33335) scaffold is a privileged structure found in numerous kinase inhibitors, protease inhibitors, and other therapeutic agents. bohrium.comfrontiersin.org Future research should aim to identify novel protein targets for this compound.

Potential target classes for investigation include:

Kinases: Many approved anticancer drugs, such as Sorafenib and Regorafenib, are diaryl ureas that function as kinase inhibitors. bohrium.comfrontiersin.org The pyridine (B92270) and urea moieties are key pharmacophoric features in many VEGFR-2 inhibitors. mdpi.comwikipedia.org Screening this compound against panels of kinases, particularly those implicated in cancer and inflammatory diseases like Apoptosis signal-regulating kinase 1 (ASK1), could reveal new therapeutic applications. nih.govmdpi.com

Epoxide Hydrolases (EH): Adamantyl urea derivatives have shown potent anti-tuberculosis activity by inhibiting epoxide hydrolase enzymes in Mycobacterium tuberculosis. nih.gov Given the structural similarity of the cyclohexyl group to the adamantyl group, investigating the inhibitory potential of this compound against microbial and human soluble epoxide hydrolases (sEH) is a logical next step. nih.gov

Proteases: The urea moiety can mimic peptide bonds and interact with the active sites of proteases. nih.govnih.gov Cyclic ureas, for instance, are found in inhibitors of HIV protease and Hepatitis C virus (HCV) NS3 protease. nih.gov Screening against a diverse array of viral and human proteases could uncover new antiviral or other therapeutic possibilities.

Enzymes in Prostate Cancer: Urea-based inhibitors targeting Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), are crucial for prostate cancer imaging and therapy. nih.govresearchgate.netnih.gov The core urea structure is essential for interacting with the enzyme's active site. frontiersin.org

Advanced SAR Studies and Rational Design

Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of this compound. Rational drug design, informed by SAR data, can guide the synthesis of more potent and selective analogues. mdpi.comnih.gov

Future research in this area should involve:

Systematic Modification: Each component of the molecule—the cyclohexyl ring, the urea linker, and the pyridinylmethyl group—should be systematically modified. For example, replacing the cyclohexyl ring with other aliphatic or aromatic systems (e.g., adamantyl, cyclopentyl, phenyl) can probe the impact of lipophilicity and steric bulk on activity. nih.gov

Urea Moiety Substitution: Introducing substituents on the urea nitrogens can alter the molecule's conformational preferences and hydrogen bonding capabilities, which can significantly impact target binding and pharmacokinetic properties. nih.gov

Pyridinyl Ring Modification: Altering the substitution pattern on the pyridine ring or changing the position of the nitrogen atom (e.g., to pyridin-2-yl or pyridin-3-yl) can fine-tune electronic properties and interactions with the target protein.

Bioisosteric Replacement: The urea moiety can be replaced with bioisosteres like thiourea (B124793), squaramide, or cyanoguanidine to overcome potential limitations in solubility or metabolic stability while maintaining key interactions. bohrium.comnih.govmdpi.com

Interactive Table: SAR Insights from Urea Derivatives

| Original Moiety | Modification | Observed Effect | Potential Target Class | Citations |

| Cyclohexyl ring | Adamantyl ring | Increased anti-tubercular activity | Epoxide Hydrolase | nih.gov |

| Cyclohexyl ring | Cyclopentyl ring | Decreased anti-tubercular activity | Epoxide Hydrolase | nih.gov |

| Urea | Thiourea | Altered biological activity profile | Various | bohrium.comnih.gov |

| Urea | Cyanoguanidine | Improved cell permeability | Neuropeptide Y1 Receptor | nih.gov |

| Pyridine | Substituted Phenyl | Potent kinase inhibition | Kinases (e.g., VEGFR-2) | mdpi.com |

Integration of In Silico and In Vitro Research

The synergy between computational (in silico) and experimental (in vitro) methods is essential for accelerating the drug discovery process. nih.govnih.govbeilstein-journals.org This integrated approach can provide deep insights into the molecular interactions of this compound and guide the design of improved analogues.

Key integrated research activities should include:

Molecular Docking: In silico docking studies can predict the binding poses of the compound and its analogues within the active sites of potential biological targets, such as kinases or proteases. nih.govtandfonline.comacs.org This helps prioritize compounds for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions and helping to discriminate between different potential binding modes. nih.govnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, enabling the prediction of the potency of novel, unsynthesized analogues.

Experimental Validation: The predictions from computational models must be validated through in vitro experiments, such as enzyme inhibition assays and cell-based activity assays, creating a feedback loop for refining the in silico models. nih.govnih.gov

Development of Next-Generation Analogues

The ultimate goal of academic research into this compound is to develop next-generation analogues with enhanced therapeutic properties. This involves applying the knowledge gained from synthetic, biological, SAR, and computational studies to design and create novel compounds.

Strategies for developing advanced analogues include:

Molecular Hybridization: This strategy involves combining the key pharmacophoric features of this compound with moieties from other known bioactive molecules to create a single, hybrid compound with potentially improved or dual activity. mdpi.com

Conformationally Restricted Analogues: Introducing structural constraints, such as incorporating the urea into a cyclic system, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. nih.gov